1-(4-Chlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O2/c18-11-4-6-13(7-5-11)20-17(24)21-14-9-16(23)22(10-14)15-3-1-2-12(19)8-15/h1-8,14H,9-10H2,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXUVPURSJBALC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidinone Core: The pyrrolidinone core can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using a chlorinated aromatic compound.
Attachment of the Fluorophenyl Group: The fluorophenyl group is incorporated through a similar nucleophilic substitution reaction.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate compound with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like iron or aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-(4-Chlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The closest analogs identified in the provided evidence are urea derivatives featuring substituted phenyl and heterocyclic groups. Key comparisons are outlined below:
Table 1: Comparative Analysis of Urea Derivatives
| Compound Name | Substituents | Yield (%) | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea (8a) | 3-Fluorophenyl, 4-(chloromethyl)thiazole | 50.3 | 362.1 | Thiazole ring; moderate yield |
| 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3,5-dichlorophenyl)urea (8b) | 3,5-Dichlorophenyl, 4-(chloromethyl)thiazole | 58.1 | 412.0 | Increased halogenation; higher yield |
| 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3-chloro-4-fluorophenyl)urea (8c) | 3-Chloro-4-fluorophenyl, 4-(chloromethyl)thiazole | 55.3 | 396.0 | Mixed halogenation; balanced yield |
| Target Compound | 3-Fluorophenyl, 4-chlorophenyl, 5-oxopyrrolidin-3-yl | N/A | N/A | Pyrrolidinone core; untested in evidence |
Key Observations
Structural Variations: The target compound replaces the thiazole ring in analogs 8a–8c with a pyrrolidinone group, which may enhance solubility or alter binding affinities due to its lactam structure . Halogenation patterns differ: The target has a single fluorine and chlorine on distinct phenyl groups, whereas 8b and 8c feature multiple halogens.
Synthetic Yields: Analogs 8a–8c exhibit yields ranging from 50.3% to 58.1%, suggesting moderate synthetic efficiency for urea-thiazole derivatives . No yield data are available for the target compound, highlighting a gap in comparative synthetic analysis.
Analogs 8a–8c were characterized via ESI-MS but lack reported biological data, making functional comparisons speculative .
Research Findings and Limitations
- Comparisons are inferred from structurally related urea derivatives.
- Substituent Effects: Increased halogenation (e.g., 8b) correlates with higher molecular weight and yield but may introduce toxicity risks. The target’s pyrrolidinone group could mitigate such issues through improved metabolic stability .
Biological Activity
1-(4-Chlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H15ClF N2O, with a molecular weight of approximately 303.76 g/mol. The compound features a urea linkage, which is known for its ability to interact with various biological targets.
The biological activity of this compound can be attributed to its structural components, which allow it to interact with specific enzymes and receptors. Notably, urea derivatives often exhibit enzyme inhibition properties, making them candidates for therapeutic applications against various diseases.
Antimicrobial Activity
Research has indicated that compounds similar to this compound possess significant antimicrobial properties. For instance, docking studies have shown that related compounds exhibit strong binding interactions with bacterial proteins, suggesting potential antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
Studies have demonstrated that the compound exhibits inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's . Urease inhibitors are valuable in treating conditions related to urinary tract infections and other urea-related pathologies.
Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial efficacy of various urea derivatives, compounds were tested against multiple bacterial strains. The results indicated that several derivatives displayed moderate to strong antibacterial activity, with IC50 values significantly lower than those of standard antibiotics . This suggests that this compound could be a promising candidate for further development.
Study 2: Enzyme Inhibition Profile
Another study focused on the enzyme inhibition profile of urea derivatives revealed that compounds similar to this compound effectively inhibited urease activity. The results showed IC50 values ranging from 1.13 µM to 6.28 µM across different derivatives, indicating potent enzyme inhibition compared to the reference standard thiourea (IC50 = 21.25 µM) .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
